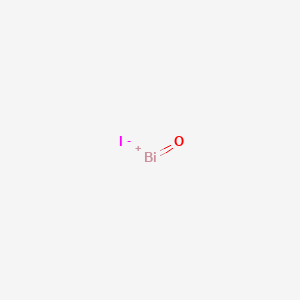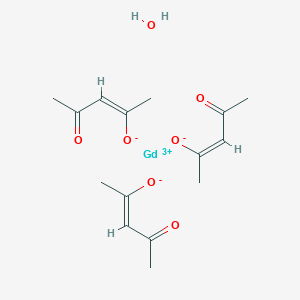
gadolinium(3+);(Z)-4-oxopent-2-en-2-olate;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gadolinium(3+);(Z)-4-oxopent-2-en-2-olate;hydrate is a complex compound that includes gadolinium, a rare-earth element, and a hydrated form of (Z)-4-oxopent-2-en-2-olate. Gadolinium is known for its unique magnetic properties and is widely used in various scientific and industrial applications. The compound’s structure allows it to interact with other molecules in unique ways, making it valuable in research and practical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of gadolinium(3+);(Z)-4-oxopent-2-en-2-olate;hydrate typically involves the reaction of gadolinium salts with (Z)-4-oxopent-2-en-2-olate in an aqueous medium. The reaction conditions often include controlled temperature and pH to ensure the proper formation of the complex. The process may involve:
- Dissolving gadolinium salts (such as gadolinium nitrate) in water.
- Adding (Z)-4-oxopent-2-en-2-olate to the solution.
- Adjusting the pH to facilitate the complexation reaction.
- Isolating the product by crystallization or precipitation.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactors and precise control of reaction parameters to ensure consistency and purity. Techniques such as solvent extraction, ion exchange, and recrystallization are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: Gadolinium(3+);(Z)-4-oxopent-2-en-2-olate;hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of gadolinium.
Reduction: Reduction reactions can convert gadolinium(3+) to lower oxidation states.
Substitution: The (Z)-4-oxopent-2-en-2-olate ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Various organic ligands, depending on the desired substitution.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may produce gadolinium oxides, while substitution reactions may yield different gadolinium-ligand complexes.
Scientific Research Applications
Gadolinium(3+);(Z)-4-oxopent-2-en-2-olate;hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.
Biology: Employed in biological studies to understand metal-ligand interactions and their effects on biological systems.
Medicine: Utilized in magnetic resonance imaging (MRI) as a contrast agent to enhance image quality.
Industry: Applied in the production of high-performance materials, including superconductors and specialized alloys.
Mechanism of Action
The mechanism of action of gadolinium(3+);(Z)-4-oxopent-2-en-2-olate;hydrate involves its interaction with molecular targets through coordination chemistry. The gadolinium ion can form stable complexes with various ligands, affecting the electronic and magnetic properties of the compound. These interactions can influence biological pathways, enhance imaging contrast in MRI, and catalyze chemical reactions.
Comparison with Similar Compounds
Gadolinium(3+);(Z)-4-oxopent-2-en-2-olate: Without hydration, this compound has similar properties but may differ in solubility and reactivity.
Gadolinium(3+);acetylacetonate: Another gadolinium complex with different ligands, used in similar applications.
Gadolinium(3+);nitrate: A simpler gadolinium salt used in various chemical processes.
Uniqueness: Gadolinium(3+);(Z)-4-oxopent-2-en-2-olate;hydrate is unique due to its specific ligand structure and hydration state, which can influence its reactivity, solubility, and interaction with other molecules. This makes it particularly valuable in applications requiring precise control over these properties.
Properties
IUPAC Name |
gadolinium(3+);(Z)-4-oxopent-2-en-2-olate;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.Gd.H2O/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;;1H2/q;;;+3;/p-3/b3*4-3-;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOCOKMBKFILAF-KJVLTGTBSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.[Gd+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].O.[Gd+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23GdO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

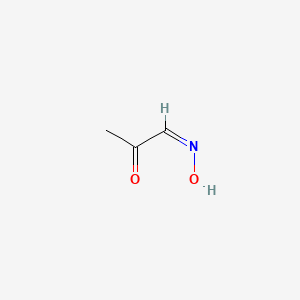
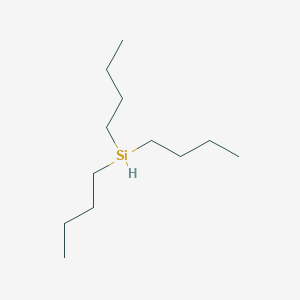
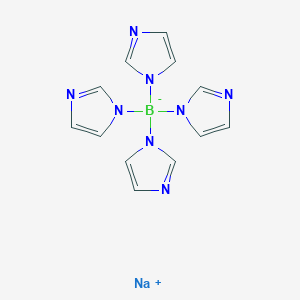
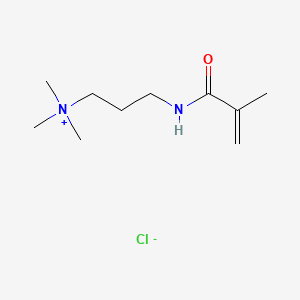


![[1,2-Bis(diphenylphosphino)ethane]dichloronickel(II)](/img/structure/B7800085.png)
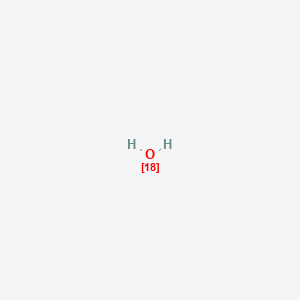

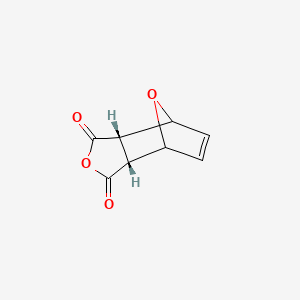

![Dibenz[a,c]anthracene](/img/structure/B7800147.png)
